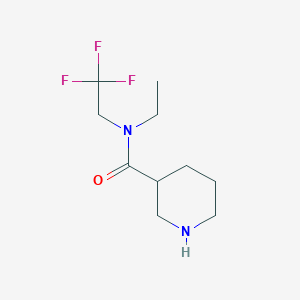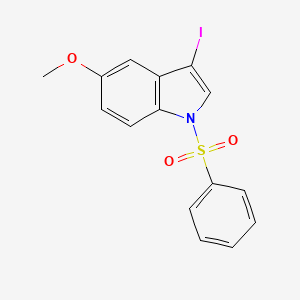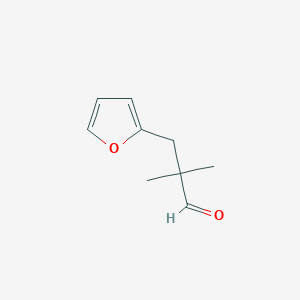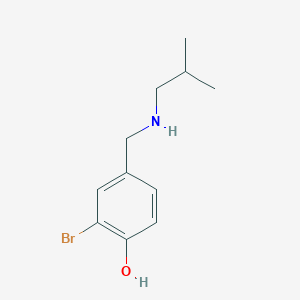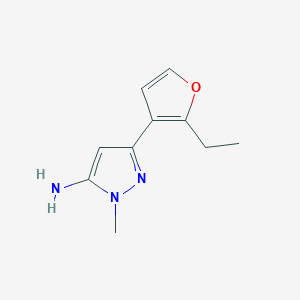
3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the furan ring can be synthesized via the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents like sodium borohydride.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are often employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Pyrazolines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-furyl derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.
1-Methyl-1H-pyrazol-5-amine derivatives: These compounds share the pyrazole ring and have comparable biological activities.
Uniqueness
3-(2-Ethylfuran-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(2-ethylfuran-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-9-7(4-5-14-9)8-6-10(11)13(2)12-8/h4-6H,3,11H2,1-2H3 |
InChI Key |
YLURVTAHQNZBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CO1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile](/img/structure/B13288993.png)
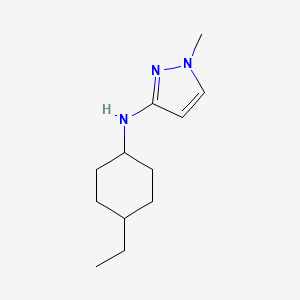
![5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13288996.png)
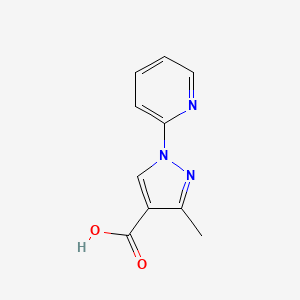



![1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13289030.png)
